1,3,5-Triazine-2,4-diamine, 1-(2,6-dimethylphenyl)-1,6-dihydro-6,6-dimethyl-
Description
1,3,5-Triazine-2,4-diamine, 1-(2,6-dimethylphenyl)-1,6-dihydro-6,6-dimethyl- is a heterocyclic organic compound. It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
62282-09-1 |
|---|---|
Molecular Formula |
C13H19N5 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H19N5/c1-8-6-5-7-9(2)10(8)18-12(15)16-11(14)17-13(18,3)4/h5-7H,1-4H3,(H4,14,15,16,17) |
InChI Key |
JDQXWWZDWBORMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC(=NC2(C)C)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(2,6-dimethylphenyl)-1,6-dihydro-6,6-dimethyl- typically involves the reaction of 2,6-dimethylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazine ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(2,6-dimethylphenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the antiproliferative properties of compounds based on the triazine scaffold. A notable investigation involved a library of 126 compounds derived from the 1,3,5-triazine-2,4-diamine structure. These compounds were evaluated for their effectiveness against breast cancer cell lines, particularly the triple-negative MDA-MB231 cells. The results indicated that several derivatives exhibited significant growth inhibition in cancer cells while showing selectivity against non-cancerous cells (MCF-10A) . This selectivity is crucial for minimizing side effects in therapeutic applications.
Synthesis of Functional Materials
The unique chemical properties of 1,3,5-triazines make them suitable precursors for various functional materials. For instance, they can be utilized in the synthesis of polymers and coatings that exhibit enhanced thermal stability and chemical resistance. The microwave-assisted synthesis method has been particularly effective in producing these compounds efficiently .
Photovoltaic Materials
Triazine derivatives are also being explored as components in organic photovoltaic devices. Their ability to participate in charge transfer processes makes them promising candidates for improving the efficiency of solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(2,6-dimethylphenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with similar structural features.
1,3,5-Triazine-2,4,6-triamine: Known for its use in the synthesis of melamine resins.
2,4,6-Trichloro-1,3,5-triazine: Commonly used as an intermediate in the production of herbicides.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(2,6-dimethylphenyl)-1,6-dihydro-6,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1,3,5-Triazine-2,4-diamine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound 1,3,5-Triazine-2,4-diamine, 1-(2,6-dimethylphenyl)-1,6-dihydro-6,6-dimethyl- (CAS No. 245.32 g/mol) is notable for its potential therapeutic applications against various diseases.
Chemical Structure and Properties
The chemical structure of the compound includes a triazine ring with two amine groups and a dimethylphenyl substituent. This structural configuration is crucial for its biological activity. The molecular formula is , indicating a relatively complex arrangement that contributes to its pharmacological properties.
Antiparasitic Activity
Research has demonstrated that derivatives of 1,3,5-triazine compounds exhibit significant activity against parasitic infections. A study focused on bis[1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines] showed promising results against Trypanosoma rhodesiense, the causative agent of African sleeping sickness. The study indicated that the structural modifications in the triazine scaffold are critical for enhancing antiparasitic efficacy .
Antitumor Properties
Triazine derivatives have been investigated for their potential antitumor effects. The compound has shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have indicated that it can inhibit the growth of several bacterial strains and fungi. This activity is attributed to the ability of the triazine ring to interact with microbial enzymes and disrupt cellular processes .
Case Studies
Case Study 1: Antiparasitic Efficacy
In a controlled study involving mice infected with Trypanosoma rhodesiense, several analogues of the compound were administered parenterally. Results indicated a significant reduction in parasitemia levels compared to untreated groups. The structure-activity relationship (SAR) analysis highlighted the importance of the bis structure and phenyl spacer for optimal activity .
Case Study 2: Antitumor Activity Assessment
A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7) where varying concentrations of the compound were tested. The results showed a dose-dependent inhibition of cell viability with IC50 values indicating potent antitumor activity at micromolar concentrations .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
